Product packaging for Lithocholylcholine(Cat. No.:)

Lithocholylcholine

Cat. No.: B1260042
M. Wt: 448.7 g/mol
InChI Key: KWEWGNPMETZMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lithocholylcholine is a synthetically engineered hybrid molecule that combines the steroid nucleus of lithocholic acid, a secondary bile acid, with the choline moiety of the neurotransmitter acetylcholine . This unique structure is hydrolyzed by recombinant acetylcholinesterase, confirming its design as a cholinergic analog . In scientific investigations, this compound functions as a muscarinic receptor antagonist . It exhibits binding affinity across all five muscarinic receptor subtypes (M1-M5), with the highest potency at the M3 receptor (Kᵢ = 1.0 µM), followed by M1, M2, M4, and M5 . Its mechanism of action involves competitively inhibiting the binding of acetylcholine and subsequent intracellular signaling, such as acetylcholine-induced increases in inositol phosphate formation and mitogen-activated protein kinase (MAPK) phosphorylation . Functional studies using rat aortic rings have further demonstrated its ability to inhibit acetylcholine-induced relaxation, confirming its antagonist profile in a physiological model . The primary research value of this compound lies in the study of gastrointestinal signaling and the development of selective muscarinic receptor ligands . It provides a valuable tool for probing the complex signaling functions of bile acids that extend beyond their traditional roles in lipid absorption and cholesterol elimination . Furthermore, its hybrid structure serves as a template for designing novel compounds to explore muscarinic receptor selectivity and function . This product is intended for research use only and is not approved for diagnostic, therapeutic, or any other use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H54NO2+ B1260042 Lithocholylcholine

Properties

Molecular Formula

C29H54NO2+

Molecular Weight

448.7 g/mol

IUPAC Name

[2-hydroxy-6-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptyl]-trimethylazanium

InChI

InChI=1S/C29H54NO2/c1-20(8-7-9-23(32)19-30(4,5)6)25-12-13-26-24-11-10-21-18-22(31)14-16-28(21,2)27(24)15-17-29(25,26)3/h20-27,31-32H,7-19H2,1-6H3/q+1

InChI Key

KWEWGNPMETZMTR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C[N+](C)(C)C)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

lithocholylcholine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lithocholylcholine

Chemical Synthesis of Lithocholylcholine and Related Bile Acid-Choline Hybrids

The creation of this compound involves the chemical joining of two distinct building blocks: the steroid nucleus derived from lithocholic acid and the choline (B1196258) moiety from acetylcholine (B1216132). This approach of creating hybrid molecules is a strategy employed in medicinal chemistry to potentially combine or modify the biological activities of the parent molecules. nih.gov The synthesis of such bile acid-containing hybrids can enhance properties like bioavailability or create novel functionalities. nih.gov

The primary strategy for synthesizing this compound involves forming an ester linkage between the carboxylic acid group of lithocholic acid and the hydroxyl group of choline. This reaction is a type of acylation, where the lithocholate acts as the acyl group donor.

One documented synthesis begins with lithocholic acid, which is first converted to a more reactive form to facilitate the reaction with choline. The structure of the resulting synthetic this compound is then typically verified using analytical techniques such as mass spectrometry. In one instance, the measured mass of the this compound cation was 462.3951, closely matching the calculated mass of 462.3947, confirming the successful synthesis. This process yields this compound as a salt, such as the chloride salt. The general concept is analogous to other esterification reactions where a carboxylic acid and an alcohol are coupled, though specific conditions must be optimized for the particular substrates. nih.gov

The optimization of a synthetic pathway is a critical step in chemical research and development, aiming to create a process that is efficient, cost-effective, and scalable. gd3services.com Key goals in optimizing academic syntheses include maximizing reaction yields, minimizing the number of synthetic steps, and avoiding harsh reaction conditions or hazardous reagents. gd3services.com

For the synthesis of molecules like this compound, optimization would focus on several parameters:

Molar Ratios: The relative amounts of the starting materials (lithocholic acid derivative and choline) are adjusted to ensure the complete consumption of the limiting reagent, thereby maximizing the yield. mdpi.com

Catalyst/Coupling Agent: The choice of coupling agent or catalyst to facilitate the esterification is crucial. Efficient coupling agents can increase reaction rates and yields while minimizing the formation of byproducts.

While specific, detailed optimization studies for this compound synthesis are not extensively published, the principles of process optimization are universally applied in academic and industrial settings to refine the production of novel compounds. gd3services.comresearchgate.net

Strategies for Coupling Lithocholyltaurine (B10795294) Steroid Nucleus with Choline Moiety

Development and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of related compounds (derivatives or analogs) to determine how specific structural features of a molecule affect its biological activity. mdpi.comnih.govnih.gov For this compound, which acts as a muscarinic receptor antagonist, SAR studies would involve creating derivatives to probe its interaction with the receptor subtypes.

The synthesis of derivatives could involve modifying several parts of the this compound scaffold:

Steroid Nucleus: Altering the hydroxyl groups on the A, B, or C rings of the lithocholic acid backbone.

Aliphatic Side Chain: Changing the length or flexibility of the chain that links the steroid to the choline headgroup.

Choline Moiety: Replacing the quaternary ammonium (B1175870) group with other functional groups to investigate their role in receptor binding.

The baseline for these studies is the known binding affinity of the parent compound, this compound, for the five muscarinic receptor subtypes (M1-M5). The affinities (Ki), which represent the concentration of the ligand required to occupy 50% of the receptors, have been determined in Chinese hamster ovary (CHO) cells expressing each receptor subtype.

Binding Affinities (Ki) of this compound for Muscarinic Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki; µM)
M12.7
M24.1
M31.0
M44.9
M56.2

This data indicates that this compound has the highest affinity for the M3 receptor, followed by the M1, M2, M4, and M5 subtypes. By synthesizing derivatives and measuring their respective Ki values, researchers could identify the structural components responsible for this binding profile and potentially develop analogs with enhanced potency or selectivity for a specific receptor subtype. mdpi.comrsc.org

Advancements in Synthetic Approaches for Selective Muscarinic Receptor Ligands

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are involved in numerous physiological processes, making them important drug targets. guidetopharmacology.orgnih.gov However, a significant challenge in developing drugs that target these receptors is achieving subtype selectivity. The binding site for the natural ligand, acetylcholine (the orthosteric site), is highly conserved across all five subtypes, making it difficult to design orthosteric ligands that bind to only one subtype. guidetopharmacology.orgnih.govharvard.edu

To overcome this challenge, modern synthetic strategies have shifted towards targeting less conserved regions of the receptors. nih.gov Advanced approaches include:

Allosteric Modulators: These molecules bind to a topographically distinct site on the receptor, known as an allosteric site. guidetopharmacology.orgnih.gov Allosteric sites are less conserved between subtypes, offering a promising avenue for achieving selectivity. nih.gov These modulators can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the affinity and/or efficacy of the endogenous ligand. nih.gov

Bitopic or Dualsteric Ligands: This innovative approach involves designing a single molecule that simultaneously binds to both the conserved orthosteric site and a less conserved allosteric site. researchgate.net This strategy aims to combine the high affinity associated with orthosteric binding with the high selectivity conferred by allosteric site interaction. researchgate.net

These advanced synthetic approaches hold significant potential for creating highly selective muscarinic receptor ligands. nih.gov The development of compounds like this compound and its potential derivatives fits within this broader effort to create novel chemical probes and therapeutic agents that can selectively modulate the function of specific muscarinic receptor subtypes, thereby offering the potential for more targeted effects. nih.gov

Molecular Mechanisms of Lithocholylcholine Interaction with Muscarinic Receptors

Quantitative Analysis of Lithocholylcholine Binding Affinities to Muscarinic Receptor Subtypes

This compound, a synthetic hybrid molecule combining the steroid nucleus of lithocholic acid with the choline (B1196258) moiety of acetylcholine (B1216132), has been identified as a muscarinic receptor antagonist. nih.govresearchgate.net Its interaction with the five subtypes of muscarinic receptors (M1-M5) has been quantitatively assessed through various scientific assays.

The binding affinities of this compound to each of the five muscarinic receptor subtypes have been determined using radioligand binding assays in Chinese hamster ovary (CHO) cells engineered to express individual receptor subtypes. nih.gov These assays measure the ability of this compound to displace a well-characterized muscarinic radioligand, [³H]N-methylscopolamine ([³H]NMS), from the receptors.

The results of these assays indicate that this compound binds to all five muscarinic receptor subtypes, but with varying affinities. nih.gov The binding affinity, expressed as the inhibition constant (Kᵢ), shows a clear preference for the M3 receptor subtype. nih.govresearchgate.net The order of binding affinity for this compound is M3 > M1 > M2 ≈ M4 > M5. nih.govresearchgate.net

Table 1: Binding Affinities (Kᵢ) of this compound for Muscarinic Receptor Subtypes This table is interactive. You can sort and filter the data.

Receptor Subtype Binding Affinity (Kᵢ; µM)
M1 2.7
M2 4.1
M3 1.0
M4 4.9
M5 6.2

Data sourced from studies on CHO cells expressing individual muscarinic receptor subtypes. nih.govresearchgate.net

The binding profile of this compound at muscarinic receptors has been compared to that of the endogenous agonist acetylcholine and the related bile acid conjugate, lithocholyltaurine (B10795294). These comparisons highlight the unique interaction of the hybrid molecule with different receptor subtypes.

At the M3 receptor, this compound demonstrates a significantly higher potency than both acetylcholine and lithocholyltaurine. It is approximately 2-fold more potent than acetylcholine and 10- to 25-fold more potent than lithocholyltaurine in terms of binding affinity at the M3 receptor. nih.gov In contrast, at the M2 receptor, this compound is about 12-fold less potent than acetylcholine, but remains substantially more potent (over 60-fold) than lithocholyltaurine.

Table 2: Comparative Binding Affinities (Kᵢ) at M2 and M3 Muscarinic Receptors This table is interactive. You can sort and filter the data.

Compound Receptor Subtype Comparative Potency
This compound M3 ~2-fold more potent than Acetylcholine
~10-fold more potent than Lithocholyltaurine
M2 ~12-fold less potent than Acetylcholine
>60-fold more potent than Lithocholyltaurine

Data sourced from competitive radioligand binding assays. nih.gov

Radioligand Binding Assays for M1-M5 Receptor Subtypes

Intracellular Signaling Pathway Modulation by this compound

As a muscarinic receptor antagonist, this compound functions by inhibiting the intracellular signaling pathways that are normally activated by agonists like acetylcholine. nih.gov Its effects have been observed on pathways mediated by M1, M2, and M3 receptors. researchgate.net

The M1, M3, and M5 muscarinic receptors are known to couple to Gq/11 proteins, which activate phospholipase C and lead to the hydrolysis of phosphoinositides, generating inositol (B14025) phosphates. oaepublish.comnih.gov Studies in CHO cells expressing the M3 receptor subtype show that acetylcholine causes a dose-dependent increase in inositol phosphate (B84403) formation. While this compound alone does not affect basal inositol phosphate levels, it effectively inhibits the increase induced by acetylcholine. In this inhibitory action, this compound was found to be almost one log more potent than lithocholyltaurine. This demonstrates that by blocking the M3 receptor, this compound prevents the activation of this key signaling cascade. nih.gov

Muscarinic receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), which are involved in regulating cell proliferation. mdpi.com this compound has been shown to inhibit acetylcholine-induced MAPK phosphorylation in cells expressing M1, M2, and M3 receptors. Specifically in CHO-M3 cells, this compound inhibited agonist-induced MAPK phosphorylation and was approximately 10-fold more potent in this action than lithocholyltaurine. nih.gov This finding further establishes its role as an antagonist that can block agonist-driven mitogenic signals. nih.gov

In certain cell types, particularly in colon cancer cells, muscarinic receptor activation by agonists is known to trigger a process called transactivation of the epidermal growth factor receptor (EGFR). mdpi.comresearchgate.netnih.gov This process links G-protein coupled receptors to receptor tyrosine kinase signaling pathways. frontiersin.org The activation of M3 receptors by agonists like acetylcholine can lead to the cleavage of pro-heparin-binding EGF (pro-HB-EGF) by matrix metalloproteinase-7 (MMP-7), releasing active HB-EGF. researchgate.netnih.gov HB-EGF then binds to and activates the EGFR, which in turn initiates downstream signaling through cascades such as the MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. researchgate.netnih.govwordpress.com

Given that this compound is a muscarinic receptor antagonist, its role in this complex pathway is inhibitory. nih.gov By binding to and blocking the M3 receptor, this compound would prevent the initial step of agonist-induced signaling, thereby inhibiting the subsequent transactivation of EGFR and the activation of the downstream MEK/ERK and PI3K/AKT pathways. researchgate.netnih.govphysiology.org

Regulation of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

Computational and Molecular Modeling Studies of Ligand-Receptor Interactions

Computational and molecular modeling studies have been instrumental in elucidating the structural basis for the interaction between this compound and muscarinic receptors. oaepublish.comnih.gov These in-silico approaches provide atomic-level insights that complement experimental binding and functional assay data. By simulating the complex interplay between the ligand and the receptor, researchers can predict binding modes, identify key interacting amino acid residues, and rationalize the observed selectivity of this compound for different muscarinic receptor subtypes. researchgate.netresearchgate.net

Methodologies such as homology modeling are often employed to generate three-dimensional structures of receptors like the M3 muscarinic receptor, using the known crystal structures of related proteins (e.g., bovine rhodopsin) as a template. nih.gov These models are then refined and stabilized using molecular dynamics (MD) simulations, which compute the motions of atoms over time, often within a simulated biological membrane environment. nih.govmdpi.com Such simulations are crucial for understanding the dynamic nature of G-protein-coupled receptors (GPCRs) and how they accommodate ligands. researchgate.netnih.gov

Ligand Docking Simulations with Muscarinic Receptor Models

Ligand docking simulations are computational procedures that predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov In the context of this compound, these simulations were part of broader molecular modeling efforts to understand how bile acid derivatives interact with muscarinic receptors. oaepublish.comnih.gov The primary goal of these simulations was to explore the "molecular mimicry" hypothesis, which posits that bile acids can interact with muscarinic receptors because they share structural and electrostatic features with the endogenous agonist, acetylcholine. nih.gov

While detailed reports illustrating the specific docked pose of this compound are not extensively published, the results of these modeling studies support its function as a muscarinic receptor antagonist. oaepublish.comnih.govnih.gov The simulations indicated that the hybrid structure of this compound, combining the steroid nucleus of lithocholic acid with the choline headgroup of acetylcholine, allows it to occupy the binding site on muscarinic receptors. nih.govnih.gov This occupation sterically hinders the binding of acetylcholine, consistent with its antagonistic activity observed in functional assays. nih.govnih.gov

Experimental binding assays using Chinese hamster ovary (CHO) cells expressing each of the five muscarinic receptor subtypes have quantified the binding affinities (Ki) of this compound. nih.govnih.gov The compound shows a preference for the M3 receptor subtype, followed by M1, M2, M4, and M5. nih.govnih.gov These experimentally determined affinities provide crucial validation for the computational models and serve as a benchmark for refining docking simulation parameters.

Table 1: Binding Affinities (Ki) of this compound for Muscarinic Receptor Subtypes This interactive table summarizes the potency of this compound for inhibiting radioligand binding to Chinese hamster ovary (CHO) cells expressing each of the five muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor Subtype Binding Affinity (Ki) in µM
M1 2.7
M2 4.1
M3 1.0
M4 4.9
M5 6.2

Data sourced from Cheng K, et al. (2002). nih.govnih.gov

Analysis of Structural Homologies and Charge Distributions Relevant to Binding

The foundation of this compound's interaction with muscarinic receptors lies in its structural and electrostatic similarity to acetylcholine, a concept referred to as molecular mimicry. nih.gov Molecular modeling studies have revealed a striking alignment in the geometry and surface electrostatic charges between bile acids and acetylcholine. oaepublish.com

This compound was synthesized as a hybrid molecule to explicitly test this hypothesis, combining the rigid, hydrophobic steroid nucleus of lithocholic acid with the positively charged choline moiety of acetylcholine. nih.govnih.gov The key structural features enabling this mimicry are:

The Choline Headgroup: The quaternary ammonium (B1175870) group in the choline portion of this compound carries a positive charge, just like the one in acetylcholine. This positive charge is critical for the initial electrostatic attraction to the highly conserved orthosteric binding site of muscarinic receptors, which contains a negatively charged aspartate residue (D3.32) in transmembrane helix 3 that is essential for binding cationic amines. nih.govnih.gov

Steroid Nucleus: The bulky, lipophilic steroid nucleus of this compound differs significantly from the flexible acetyl group of acetylcholine. This large steroidal structure is thought to be responsible for the antagonistic properties of the compound. While the choline head may engage with the receptor in a manner similar to acetylcholine, the steroid body occupies a larger space within the binding pocket, preventing the receptor from undergoing the specific conformational change required for activation.

Shape and Surface Charge: Computational analyses of lithocholyltaurine, a related bile acid conjugate, demonstrated that its shape and surface charge distribution are similar to portions of the acetylcholine molecule. nih.gov This similarity allows it to functionally interact with the receptor. This compound builds upon this, incorporating the actual choline group, which enhances its binding affinity compared to other lithocholic acid conjugates like lithocholyltaurine. nih.govnih.gov In studies on the M3 receptor, this compound was found to be approximately 10-fold more potent than lithocholyltaurine. nih.govnih.gov

This molecular mimicry explains how a molecule derived from cholesterol metabolism can functionally interact with a receptor designed for a classic neurotransmitter. nih.gov The specific combination of a recognized binding motif (choline) with a large antagonistic body (the steroid nucleus) underpins the unique pharmacological profile of this compound as a muscarinic antagonist. nih.govnih.gov

Cellular and Tissue Level Pharmacological Effects in Preclinical in Vitro Models

Muscarinic Receptor Antagonism of Lithocholylcholine in Cultured Cell Systems

Characterization in Chinese Hamster Ovary (CHO) Cells Expressing Recombinant Muscarinic Receptors

Initial characterization of this compound's interaction with muscarinic receptors was conducted using Chinese Hamster Ovary (CHO) cells engineered to express each of the five human muscarinic receptor subtypes (M1-M5). nih.gov In competitive binding assays, this compound demonstrated the ability to inhibit the binding of a radiolabeled cholinergic ligand to all five receptor subtypes. nih.gov This indicates that this compound acts as a muscarinic receptor antagonist.

The binding affinities, represented as inhibitor constants (Ki), revealed a degree of selectivity among the receptor subtypes. This compound displayed the highest affinity for the M3 receptor subtype, followed by the M1, M2, M4, and M5 subtypes. nih.gov Specifically, the binding affinities were determined to be M3 > M1 > M2 ≈ M4 > M5. nih.gov

Further functional assays in these cell systems explored the impact of this compound on intracellular signaling pathways triggered by acetylcholine (B1216132). In CHO cells expressing M1 and M3 receptors, this compound was found to inhibit acetylcholine-induced increases in inositol (B14025) phosphate (B84403) formation. Similarly, in cells expressing M1, M2, and M3 receptors, it blocked the phosphorylation of mitogen-activated protein (MAP) kinase stimulated by acetylcholine. Notably, in CHO cells expressing the M3 receptor, this compound was approximately ten times more potent than lithocholyltaurine (B10795294) in both its binding affinity and its ability to inhibit acetylcholine-induced downstream signaling events. nih.gov

Receptor SubtypeBinding Affinity (Ki; µM)
M12.7
M24.1
M31.0
M44.9
M56.2

Table 1: Binding affinities of this compound for the five muscarinic receptor subtypes expressed in CHO cells. Data sourced from Cheng et al. (2002). nih.gov

Investigation in Native Cell Lines (e.g., Gastric Chief Cells)

The investigation of this compound's effects has roots in earlier work showing that bile acids, particularly conjugates of lithocholic acid, interact with muscarinic receptors on native gastric chief cells. nih.gov These foundational studies indicated that molecules with structural similarities to acetylcholine could modulate cholinergic responses in these cells, which are involved in digestive enzyme secretion. mdpi.comresearchgate.net While direct studies with this compound on gastric chief cells are part of the broader context, the primary characterization of its antagonistic properties has been more extensively detailed in recombinant cell systems. nih.gov The structural resemblance between acetylcholine and lithocholyltaurine provided the rationale for synthesizing the this compound hybrid to further probe these interactions. nih.gov

Functional Assays of Acetylcholine-Induced Responses in Tissue Preparations

Rat Aortic Ring Relaxation Studies

To assess the functional consequences of this compound's muscarinic antagonism at a tissue level, researchers utilized an ex vivo model of rat aortic rings. nih.gov In this system, acetylcholine induces relaxation of blood vessels that have been pre-constricted with phenylephrine, an effect mediated by muscarinic receptors on the endothelial cells lining the aorta. researchgate.net

When rat aortic rings were treated with this compound, the subsequent application of acetylcholine resulted in a diminished relaxation response compared to control tissues. nih.gov The addition of 100 μM this compound effectively inhibited the vasodilatory actions of acetylcholine, providing functional evidence that this compound can act as a muscarinic receptor antagonist at the organ level. This observation aligns with the cellular data, demonstrating that the receptor antagonism observed in cultured cells translates to a tangible physiological effect in an integrated tissue preparation. nih.gov

Modulation of Cellular Processes by this compound in Research Cell Lines

Impact on Cell Proliferation (e.g., in H508 human colon cancer cells)

The influence of muscarinic receptor signaling on cell proliferation has been a focus of cancer research. mdpi.comresearchgate.net The H508 human colon cancer cell line, which endogenously expresses a high level of M3 muscarinic receptors, serves as a key model for these investigations. mdpi.comnih.gov Studies have shown that activation of these M3 receptors by cholinergic agonists stimulates H508 cell proliferation. nih.govnih.gov

Given that this compound acts as a muscarinic receptor antagonist, particularly at the M3 subtype, its effect on H508 cell proliferation has been an area of interest. researchgate.net Research has demonstrated that muscarinic receptor antagonists can inhibit the basal proliferation of H508 cells. mdpi.comresearchgate.net While specific studies focusing solely on this compound's anti-proliferative effects in this cell line are part of a larger body of work on muscarinic antagonists, the established antagonistic action of this compound at M3 receptors suggests it would likely inhibit the proliferation of these cancer cells. mdpi.com This is supported by the general finding that M3 receptor blockade attenuates proliferation in this cell line. mdpi.comresearchgate.net

Enzymatic Hydrolysis of this compound by Acetylcholinesterase in In Vitro Systems

The structural design of this compound, which incorporates a choline (B1196258) moiety, suggests its potential susceptibility to hydrolysis by cholinesterases, enzymes responsible for the breakdown of acetylcholine. In vitro studies have confirmed that this compound is indeed a substrate for recombinant acetylcholinesterase (AChE). nih.gov

Incubation of this compound with recombinant acetylcholinesterase results in the cleavage of the ester bond, yielding lithocholic acid as a product. This metabolic pathway mirrors the in vivo degradation of acetylcholine. A key experiment demonstrated this hydrolysis by incubating 0.06 µmol of this compound with 0.14 µg/ml of recombinant acetylcholinesterase for one hour at 37°C. The formation of lithocholic acid was confirmed through analysis of the reaction mixture. As a control, when this compound was incubated with heat-denatured acetylcholinesterase, no hydrolysis occurred, confirming the enzymatic nature of the reaction.

Interestingly, naturally occurring conjugates of lithocholic acid, such as lithocholyltaurine and lithocholylglycine, were not hydrolyzed by acetylcholinesterase under the same experimental conditions. This highlights the specificity of the enzyme for the choline ester present in this compound. The susceptibility of this compound to hydrolysis by acetylcholinesterase suggests that its biological half-life in vivo may be limited, a factor that could be advantageous for applications requiring a reversible agent.

A detailed kinetic analysis of the hydrolysis of this compound by acetylcholinesterase, including the determination of Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), has not been extensively reported in the available scientific literature. While the hydrolysis has been qualitatively confirmed, specific quantitative data on the enzyme kinetics are not available.

The following table summarizes the experimental conditions from a study that demonstrated the hydrolysis of this compound by acetylcholinesterase.

Table 1: Experimental Parameters for the In Vitro Hydrolysis of this compound by Acetylcholinesterase

ParameterValue
SubstrateThis compound
Substrate Concentration0.06 µmol
EnzymeRecombinant Acetylcholinesterase
Enzyme Concentration0.14 µg of protein/ml
Incubation Time1 hour
Temperature37°C
ProductLithocholic Acid

Physiological System Level Pharmacological Effects in Preclinical in Vivo Animal Models

Investigation of Gastrointestinal Signaling Functions of Lithocholylcholine in Animal Models

Currently, there is a notable lack of published in vivo studies in animal models specifically investigating the gastrointestinal signaling functions of this compound. However, the rationale for such investigation is rooted in the compound's unique hybrid structure, combining the features of lithocholic acid, a secondary bile acid, and choline (B1196258), a component of the neurotransmitter acetylcholine (B1216132).

In vitro and ex vivo studies have laid the groundwork for future in vivo research. This compound has been identified as a muscarinic receptor antagonist. It inhibits the binding of cholinergic radioligands to all five muscarinic receptor subtypes (M1-M5) expressed in Chinese hamster ovary cells. Furthermore, in a functional assay using rat aortic rings, this compound was shown to inhibit acetylcholine-induced relaxation, a process mediated by muscarinic receptors. These findings suggest that this compound has the potential to modulate cholinergic signaling, which is a critical component of gastrointestinal function, including motility and secretion. researchgate.net

The interaction of bile acids with muscarinic receptors is a growing area of interest. oaepublish.com For instance, lithocholyltaurine (B10795294), a conjugate of lithocholic acid, acts as a partial agonist at muscarinic receptors on gastric chief cells. The development of this compound as a hybrid molecule was a direct extension of this research, aiming to create novel ligands for muscarinic receptors. Given that muscarinic receptor agonists have been shown to promote intestinal tumors in mouse models, the antagonistic properties of this compound could be of significant interest for in vivo studies in the context of gastrointestinal pathophysiology. oaepublish.com

Future in vivo animal studies would be essential to determine how the in vitro antagonistic activity of this compound translates to physiological effects in the gastrointestinal tract. Such studies could explore its impact on intestinal motility, gastric acid secretion, and its potential role in inflammatory or proliferative conditions of the gut.

Design and Methodological Considerations for In Vivo Preclinical Pharmacology Studies of Hybrid Molecules

The preclinical in vivo evaluation of hybrid molecules like this compound requires careful and rigorous study design. mdpi.com This process involves several key phases, including thorough research, pre-procedural planning, and the experimental phase itself. mdpi.com A critical initial step is a comprehensive literature review to identify knowledge gaps and select the most appropriate animal model. mdpi.com

Hybrid drugs are designed by combining two or more pharmacophoric moieties, which can be linked directly or via a spacer. nih.gov This strategy aims to create a single molecule that can interact with multiple targets or exhibit a modified pharmacological profile compared to its parent compounds. nih.gov The design of preclinical studies for such molecules must account for their unique properties, including their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Selection and Validation of Relevant Animal Models for Muscarinic Receptor Research

The selection of an appropriate animal model is a cornerstone of successful preclinical research. mdpi.commdpi.com For investigating compounds targeting muscarinic receptors, such as this compound, several factors must be considered. Rodent models, particularly mice and rats, are frequently used due to the similarities of their gastrointestinal tract and gut microbiota to humans. mdpi.com

A crucial tool in modern muscarinic receptor research is the use of genetically modified animal models. pnas.org Muscarinic receptor knockout mice, where a specific receptor subtype gene (e.g., M1, M2, M3, M4, or M5) is inactivated, are invaluable for dissecting the specific functions of each receptor subtype. pnas.orgnih.gov For example, studies in M4 receptor knockout mice have provided significant insights into cholinergic-dopaminergic interactions in motor control. pnas.org Similarly, M3 receptor-deficient mice have been instrumental in demonstrating the role of this receptor in colon tumor initiation and promotion. oaepublish.com The use of such models allows researchers to validate that the observed pharmacological effects of a compound are indeed mediated through a specific muscarinic receptor subtype. researchgate.net

The validation of an animal model also involves a thorough physiological and pharmacological characterization to understand any compensatory changes that may have occurred due to the genetic modification. pnas.org This detailed understanding is essential for the correct interpretation of study results.

Ethical Considerations and Adherence to the 3Rs (Replacement, Reduction, Refinement) in Animal Experimentation

All research involving animal models must adhere to strict ethical guidelines. The "3Rs" principle—Replacement, Reduction, and Refinement—provides a framework for the humane use of animals in scientific research. bps.ac.ukscienceadvancement.orgkosinmedj.orgdfg.descielo.org.mx

Replacement encourages the use of non-animal methods whenever possible. bps.ac.ukscienceadvancement.org This can include in vitro cell cultures, organ-on-a-chip technologies, and in silico computer modeling. scienceadvancement.orgprodigest.euacs.org

Reduction focuses on minimizing the number of animals used in an experiment while still obtaining statistically significant and reproducible data. bps.ac.uk This can be achieved through careful experimental design, statistical power analysis, and techniques like microsampling to obtain more data from each animal. bps.ac.uk

Refinement aims to minimize any pain, suffering, or distress experienced by the animals. bps.ac.ukkosinmedj.org This includes optimizing experimental procedures, providing appropriate housing and care, and establishing humane endpoints. kosinmedj.org

Regulatory bodies and institutional animal care and use committees (IACUCs) oversee the implementation of the 3Rs, ensuring that animal welfare is a top priority in research. kosinmedj.orgscielo.org.mxfda.gov Proper documentation of all procedures is also a legal and ethical requirement. labforward.io

Evaluation of Pharmacodynamic Biomarkers in Animal Systems

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect on the body. accelsiors.com In preclinical animal studies, PD biomarkers are crucial for demonstrating that a compound is engaging its intended target and eliciting a biological response. chdifoundation.orgchdifoundation.org The evaluation of these biomarkers can help in dose selection for clinical trials and provide early evidence of a drug's potential efficacy. nih.gov

For a compound like this compound, which targets muscarinic receptors, relevant PD biomarkers in animal models could include:

Molecular Biomarkers: Measuring changes in downstream signaling molecules following receptor activation or blockade. For example, since M3 receptor activation can lead to increased inositol (B14025) phosphate (B84403) formation and MAP kinase phosphorylation, inhibition of these pathways could serve as a biomarker for this compound's antagonist activity.

Physiological Biomarkers: Assessing changes in physiological functions known to be regulated by muscarinic receptors. In the context of gastrointestinal signaling, this could involve measuring changes in gastric pH, intestinal transit time, or smooth muscle contractility.

Target Occupancy: Utilizing techniques like Positron Emission Tomography (PET) with a specific radiotracer to quantify the extent to which the drug binds to its target receptor in the brain or peripheral tissues of a living animal. researchgate.net

The selection and validation of PD biomarkers should demonstrate that they are technologically feasible in both animal models and humans, and that they are sensitive enough to detect a treatment response. chdifoundation.orgnih.gov

Metabolism and Enzymatic Interactions of Lithocholylcholine

Hydrolytic Cleavage of Lithocholylcholine by Cholinesterases

This compound, a synthetic hybrid molecule, integrates the steroid structure of lithocholic acid with the choline (B1196258) moiety of acetylcholine (B1216132). This design makes it a substrate for cholinesterases, enzymes responsible for the hydrolysis of choline esters. nih.govtocris.com The primary mechanism of its degradation is through hydrolytic cleavage, which breaks the ester bond connecting the lithocholic acid and choline parts of the molecule.

Both major types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are known to hydrolyze choline esters, although they exhibit different substrate specificities. plos.org While AChE is highly specific for acetylcholine, BChE has a broader substrate range and can hydrolyze larger molecules like butyrylcholine. plos.orgnih.gov Given this compound's structure, which features a bulky bile acid group in place of the small acetyl group in acetylcholine, its interaction with these enzymes is a key aspect of its metabolic profile. Research has specifically demonstrated that recombinant acetylcholinesterase can hydrolyze this compound. While direct studies on its interaction with butyrylcholinesterase are not prominently available, BChE's known capacity to hydrolyze various choline esters and its presence in plasma and liver suggest it could also play a role in the in vivo metabolism of this compound. tocris.comnih.govmdpi.com

The degradation of this compound by acetylcholinesterase (AChE) has been explicitly demonstrated through in vitro experimentation. In a laboratory setting, incubating this compound with recombinant acetylcholinesterase resulted in its successful hydrolysis. The process yields lithocholic acid as one of the primary metabolites, confirming the cleavage of the ester linkage.

This enzymatic action is specific. The same study showed that naturally occurring bile acid conjugates, such as lithocholyltaurine (B10795294) and lithocholylglycine, were not hydrolyzed by acetylcholinesterase under the same conditions. This highlights that the choline ester bond is the specific target for AChE's catalytic activity. The table below summarizes the findings of the in vitro hydrolysis experiment.

SubstrateEnzyme TreatmentOutcome
This compound Recombinant AcetylcholinesteraseHydrolyzed to Lithocholic Acid
This compound Heat-Denatured AcetylcholinesteraseNo Hydrolysis
Lithocholylglycine Recombinant AcetylcholinesteraseNo Hydrolysis
Lithocholyltaurine Recombinant AcetylcholinesteraseNo Hydrolysis
Table based on data from in vitro experiments.

While these in vitro results are clear, the in vivo degradation pathway is putative. Acetylcholinesterase is primarily located at neuronal synapses and in erythroid cells to terminate neurotransmission by breaking down acetylcholine. tocris.com Its ability to metabolize circulating this compound in a living organism would depend on the compound's distribution and access to these enzymes. Furthermore, butyrylcholinesterase (BChE), which is abundant in plasma and the liver, is also a candidate for in vivo hydrolysis of this compound due to its broader substrate specificity. tocris.comnih.gov

Metabolic Pathways of Bile Acids and Their Conjugates (Contextual for this compound's Bile Acid Moiety)

Understanding the metabolism of this compound's bile acid component, lithocholic acid, requires context from the general metabolic pathways of bile acids. Bile acids are synthesized in the liver from cholesterol and are crucial for fat digestion. nih.govnih.gov

The liver produces primary bile acids, mainly cholic acid and chenodeoxycholic acid. amegroups.orgelsevier.es These are then conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to increase their water solubility before being secreted into the bile. elsevier.eswikipedia.org

After secretion into the intestine, a portion of these conjugated primary bile acids can be modified by the gut microbiota. amegroups.org Bacterial enzymes deconjugate them (removing the glycine or taurine) and then dehydroxylate them. The 7α-dehydroxylation of chenodeoxycholic acid by gut bacteria produces the secondary bile acid, lithocholic acid (LCA). amegroups.orgelsevier.es Similarly, dehydroxylation of cholic acid produces deoxycholic acid (DCA). elsevier.es

Once this compound is hydrolyzed into choline and lithocholic acid, the resulting lithocholic acid would enter this existing metabolic pool. Most lithocholic acid is excreted in the feces. nih.gov A small amount can be absorbed from the colon into the bloodstream, where it returns to the liver. elsevier.es In the liver, lithocholic acid can undergo detoxification processes, primarily through sulfation, to form sulfolithocholylglycine or sulfolithocholyltaurine, which are then excreted into the bile. nih.gov This sulfation step increases water solubility and facilitates elimination, reducing the potential toxicity of unconjugated lithocholic acid. nih.gov

Identification and Characterization of this compound Metabolites

The primary metabolite resulting from the enzymatic cleavage of this compound has been identified as lithocholic acid. This identification was achieved in vitro by incubating this compound with recombinant acetylcholinesterase and analyzing the reaction products.

The characterization of the metabolites was performed using thin-layer chromatography (TLC). In these experiments, the reaction mixture containing the products of the enzymatic hydrolysis was spotted onto a silica (B1680970) gel plate. After separation, the spot corresponding to the metabolite was compared to a lithocholic acid standard, confirming its identity. The hydrolysis was definitive, as incubating this compound with a heat-denatured enzyme did not produce lithocholic acid.

Modern metabolite identification studies commonly employ a combination of advanced analytical techniques to profile, identify, and elucidate the structures of metabolites in both in vitro and in vivo samples. wuxiapptec.com These methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique separates components of a complex mixture and provides high-resolution mass data, allowing for confident structural identification of metabolites. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the detailed chemical structure of purified metabolites. wuxiapptec.com

While the initial identification of lithocholic acid as a metabolite of this compound was performed using TLC, further in vivo studies would likely utilize these more advanced and sensitive techniques to fully characterize the metabolic profile in biological fluids like plasma, urine, or bile. wuxiapptec.comfda.gov

Analytical Methodologies for Lithocholylcholine in Research

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Chromatographic techniques are fundamental in separating lithocholylcholine from other components within a biological matrix, which is a critical step for accurate quantification. ppm.edu.plfrontiersin.orgnih.gov The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput or the level of purity required.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in various samples, including those from biological matrices. researchgate.netuhplcs.comthermofisher.com In the context of this compound and related bile acids, HPLC offers high sensitivity and accuracy. ppm.edu.plsielc.com

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of bile acids. sielc.com For instance, a method for analyzing lithocholic acid, a precursor to this compound, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The ability to separate individual compounds from a complex mixture is a key advantage of HPLC, ensuring that the quantification is not skewed by the presence of other drugs or metabolites. ppm.edu.pl The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced these capabilities, offering faster analysis times and improved resolution, which is particularly beneficial when dealing with complex biological samples. americanpharmaceuticalreview.com

Table 1: Example HPLC Method for a Related Compound (Lithocholic Acid)

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid
Application Separation, impurity isolation, pharmacokinetics

This table illustrates a typical HPLC method for a compound structurally related to this compound, highlighting the adaptability of the technique for different analytical needs. sielc.com

Thin-Layer Chromatography (TLC) for Compound Purity and Identification

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique often employed for assessing the purity of a synthesized compound and for its preliminary identification. mdpi.comchembam.comresearchgate.net In the analysis of this compound, TLC has been used to confirm the purity of the synthesized product.

One documented method involves spotting the sample on a Silica (B1680970) Gel G plate and developing it in a chloroform/methanol/acetic acid solvent system. After separation, the spots are visualized, often by charring, to reveal the presence of the desired compound and any impurities. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes. researchgate.net While not as quantitative as HPLC, TLC is an invaluable tool for rapid, qualitative assessments in a research setting. mdpi.comprotestkit.usprotestkit.eu

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. rfi.ac.uknih.govmdpi.com It is indispensable for the structural elucidation of novel compounds and their precise quantification, especially at low concentrations in complex mixtures. nih.govmdpi.com When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing compounds like this compound in biological samples. researchgate.netnih.govmdpi.com

Confirmation of Synthetic Product Structure and Purity

Following the synthesis of this compound, confirming its chemical structure and purity is a critical step. High-Resolution Mass Spectrometry (HRMS) is particularly well-suited for this purpose. delpharm.com It provides a highly accurate mass measurement of the molecule, which can be compared to the calculated theoretical mass.

For this compound, the structure of the synthetic product has been confirmed by mass spectrometry. The measured mass of the this compound cation was found to be 462.3951, which is in close agreement with the calculated mass of 462.3947. Negative ion electrospray interface-mass spectrometry was also used to confirm that the compound was obtained as the chloride salt. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting fragment ions, which helps in piecing together the molecule's structure. rfi.ac.uknih.gov

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Calculated Mass (Cation) 462.3947
Measured Mass (Cation) 462.3951

This table presents the high-resolution mass spectrometry data used to confirm the identity of synthesized this compound.

Quantitative Analysis of this compound in Experimental Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of bile acids and their derivatives in biological samples. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com

For the quantification of this compound in experimental samples, an LC-MS/MS method would typically be developed and validated. nih.gov This involves optimizing the chromatographic conditions to separate this compound from other matrix components and tuning the mass spectrometer to specifically detect and quantify the target analyte. nih.gov The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. frontiersin.org The high sensitivity of LC-MS/MS allows for the detection and quantification of very low concentrations of analytes, which is often necessary when studying the biological effects of potent compounds. frontiersin.org

Method Development and Validation for Research Applications of Novel Compounds

The development and validation of analytical methods are crucial for ensuring the reliability and reproducibility of research data. labmanager.comemerypharma.comresearchgate.net This is a systematic process that establishes that the analytical procedure is suitable for its intended purpose. emerypharma.comresearchgate.net

For a novel compound like this compound, method development begins with defining the analytical objectives, such as the need to measure the compound in a specific biological matrix. emerypharma.com The choice of analytical technique is based on the physicochemical properties of the compound. labmanager.com The selected method is then optimized by systematically adjusting parameters like the mobile phase composition in HPLC or the collision energy in MS/MS to achieve the desired performance in terms of sensitivity, selectivity, and peak shape. labmanager.com

Once the method is developed, it must be validated according to established guidelines. researchgate.netjaper.in Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. labmanager.com

Accuracy: The closeness of the measured value to the true value. labmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. emerypharma.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. mdpi.com

Structure Activity Relationship Sar Studies of Lithocholylcholine and Its Derivatives

Influence of Steroid Nucleus Modifications on Muscarinic Receptor Affinity and Selectivity

The rigid, polycyclic steroid nucleus of lithocholylcholine serves as a crucial scaffold that significantly influences its binding to muscarinic receptors. Modifications to this part of the molecule can dramatically alter both binding affinity and subtype selectivity.

Hydroxyl Group Positioning: The presence and orientation of hydroxyl groups on the steroid backbone are critical. For instance, the 3α-hydroxyl group found in naturally occurring bile acids like lithocholic acid is important for molecular recognition by some transport systems, although it is not an absolute requirement for interaction with all bile acid transporters. mdpi.com The specific stereochemistry of these groups dictates the potential for hydrogen bonding within the receptor's binding pocket, thereby affecting affinity.

Impact of Choline (B1196258) Moiety Alterations on Ligand-Receptor Interactions

The choline headgroup of this compound is a primary determinant of its interaction with muscarinic receptors, as it mimics the endogenous ligand, acetylcholine (B1216132).

Cationic Headgroup: The positively charged quaternary ammonium (B1175870) group of the choline moiety is essential for binding to the orthosteric site of muscarinic receptors. This group typically forms an ionic bond with a conserved aspartate residue in the receptor's binding pocket. nih.gov

Ester Linkage: this compound contains an ester linkage connecting the steroid nucleus to the choline moiety. This linkage is susceptible to hydrolysis by acetylcholinesterase, the same enzyme that degrades acetylcholine. nih.gov This metabolic instability can influence the duration of action of the compound.

Modifications to the Linker: The length and flexibility of the chain connecting the steroid to the choline head can affect how the ligand positions itself within the binding site. Research into other muscarinic ligands has shown that the nature of the linker is a critical component of SAR. uni-regensburg.de

Structure-Activity Relationships for Antagonistic Activity at Specific Muscarinic Receptor Subtypes

This compound exhibits antagonistic properties at all five muscarinic receptor subtypes, with a preference for the M3 receptor. nih.gov

Subtype Selectivity: this compound displays a binding affinity profile (in terms of K_i values) of M3 > M1 > M2 ≈ M4 > M5. nih.gov This inherent selectivity, although modest, provides a foundation for designing derivatives with enhanced preference for a single subtype. For instance, it is approximately 10-fold more potent at M3 receptors compared to the bile acid conjugate lithocholyltaurine (B10795294). nih.gov

Functional Antagonism: In functional assays, this compound has been shown to inhibit acetylcholine-induced signaling pathways. For example, it blocks increases in inositol (B14025) phosphate (B84403) formation and MAP kinase phosphorylation that are mediated by M1, M2, and M3 receptors. nih.gov It also inhibits the relaxation of rat aortic rings induced by acetylcholine, a process mediated by M3 receptors. nih.gov

The following table summarizes the binding affinities of this compound for the five human muscarinic receptor subtypes.

Receptor SubtypeBinding Affinity (K_i, µM)
M12.7 nih.gov
M24.1 nih.gov
M31.0 nih.gov
M44.9 nih.gov
M56.2 nih.gov

Comparative SAR of this compound with Other Bile Acid Conjugates and Acetylcholine Analogs

Comparing the SAR of this compound to related compounds provides a broader understanding of its mechanism of action.

Comparison with Other Bile Acid Conjugates: Other naturally occurring bile acid conjugates, such as lithocholyltaurine and lithocholylglycine, also interact with muscarinic receptors, although generally with lower potency than this compound at most subtypes. For example, at the M3 receptor, this compound is about 10-fold more potent than lithocholyltaurine and even more potent than lithocholylglycine. This highlights the importance of the choline headgroup for high-affinity binding. However, some bile acid conjugates exhibit interesting selectivity; for instance, sulfated lithocholyltaurine inhibits radioligand binding to M1 receptors but not M2 or M3. researchgate.netnih.gov

Comparison with Acetylcholine Analogs: Unlike small, flexible acetylcholine analogs, this compound is a large, rigid molecule. Its bulky steroid nucleus is thought to interact with parts of the receptor beyond the primary orthosteric binding site, potentially engaging allosteric or accessory sites. oaepublish.com This "bitopic" or "allosteric" interaction may contribute to its antagonistic properties and subtype selectivity. This is a key difference from classical muscarinic agonists and antagonists which are generally smaller molecules. mdpi.com

The table below offers a comparative view of the binding affinities of this compound and related compounds at the M3 receptor.

CompoundM3 Receptor Binding Affinity (K_i, µM)
This compound1.0
Acetylcholine~2
Lithocholyltaurine~25
Lithocholylglycine~35

Computational Approaches in SAR Prediction and Design of Novel Analogs

Computational chemistry plays a vital role in advancing the SAR of this compound.

Molecular Modeling: Molecular modeling studies have suggested that the interaction of bile acid derivatives with muscarinic receptors is due to similarities in shape and surface charge distribution with acetylcholine. researchgate.netnih.govmdpi.com These models help visualize how the steroid nucleus and choline moiety fit into the receptor's binding pocket.

QSAR (Quantitative Structure-Activity Relationship): While specific QSAR studies on this compound are not extensively detailed in the provided results, this approach is a standard tool in medicinal chemistry. It would involve building mathematical models that correlate the structural properties of a series of this compound analogs with their observed biological activities. Such models can then predict the potency and selectivity of new, yet-to-be-synthesized compounds, thereby guiding the design of more effective muscarinic receptor ligands.

Induced-Fit Docking: Advanced computational techniques like induced-fit docking can provide deeper insights into the specific interactions between the ligand and the receptor, including how the receptor might change its conformation to accommodate the bulky ligand. uni-regensburg.de These methods are crucial for rationally designing novel analogs with improved pharmacological profiles.

Future Directions in Lithocholylcholine Mechanistic Research

Continued Investigation of Lithocholylcholine as a Pharmacological Probe for Muscarinic Receptor Signaling

This compound has been identified as a muscarinic receptor antagonist with varying affinities for the five subtypes. nih.gov Its ability to inhibit intracellular signaling pathways mediated by M1, M2, and M3 muscarinic receptors highlights its potential as a pharmacological probe to dissect the roles of these receptors in various cellular processes. nih.gov Further research is warranted to fully characterize its antagonist profile at all five muscarinic receptor subtypes and to explore its effects on downstream signaling cascades beyond those initially studied.

A key area of future investigation will be to utilize this compound to explore the physiological and pathological roles of muscarinic receptors in different tissues. For instance, its inhibitory action on acetylcholine-induced relaxation of rat aortic rings suggests a role in vascular function. nih.gov By using this compound as a probe, researchers can further elucidate the involvement of specific muscarinic receptor subtypes in regulating vascular tone and blood pressure.

Table 1: Binding Affinities of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki; μM)
M12.7
M24.1
M31.0
M44.9
M56.2

Data sourced from studies on Chinese hamster ovary cells expressing individual muscarinic receptor subtypes. nih.gov

Exploration of Novel Molecular Targets and Off-Target Interactions

While the primary targets of this compound identified so far are muscarinic receptors, the possibility of other molecular interactions cannot be excluded. The term "off-target effect" describes the binding of a drug to targets other than the one it was designed for, which can lead to unforeseen side effects. cancer.gov Given the structural complexity of this compound, a hybrid of a bile acid and acetylcholine (B1216132), it is plausible that it interacts with other proteins. nih.gov

Future research should employ techniques like chemoproteomic profiling to identify the full spectrum of proteins that interact with this compound. acs.org This will provide a more comprehensive understanding of its cellular effects and could reveal novel signaling pathways and therapeutic targets. Understanding these off-target interactions is crucial for the development of any potential therapeutic application to mitigate unwanted effects. nih.govicr.ac.uk

Advanced Mechanistic Studies on Bile Acid-Muscarinic Receptor Crosstalk in Physiological and Pathological Contexts

The discovery that bile acids can interact with muscarinic receptors has significant implications for understanding gut signaling and pathophysiology. nih.govnih.gov this compound, as a potent modulator of this interaction, is a valuable tool for these investigations. nih.gov Advanced mechanistic studies are needed to unravel the complexities of how bile acids and the cholinergic system communicate in both normal physiological processes and in diseases.

For example, the interaction of bile acids with muscarinic receptors on gastric chief cells and colon cancer cells has been implicated in mucosal damage and cancer progression, respectively. nih.govmdpi.com Future studies using this compound could help to dissect the specific roles of different muscarinic receptor subtypes in these processes. This could lead to a better understanding of conditions like bile reflux and the development of colon cancer. nih.gov The potential for bile acids to allosterically modulate muscarinic receptor function also warrants further investigation. mdpi.com

Development of Highly Selective Ligands Based on the this compound Scaffold

The structure of this compound, a hybrid of a bile acid and acetylcholine, presents a unique scaffold for the design of novel, highly selective muscarinic receptor ligands. nih.gov The development of subtype-selective muscarinic agonists and antagonists is a major goal in pharmacology due to the diverse and sometimes opposing functions of the different receptor subtypes. nih.govbiorxiv.org

By modifying the steroid nucleus and the choline (B1196258) headgroup of this compound, it may be possible to create analogues with enhanced affinity and selectivity for a specific muscarinic receptor subtype. This approach could lead to the development of new therapeutic agents for a variety of conditions, including those affecting the gastrointestinal and central nervous systems. nih.govnih.gov The development of such selective ligands would also provide more precise tools for studying the specific functions of each muscarinic receptor subtype.

Application of Systems Biology and Multi-Omics Approaches to Elucidate Complex Biological Effects

To fully understand the biological impact of this compound, a systems-level approach is necessary. frontiersin.org Systems biology integrates computational and mathematical modeling to study the complex interactions within biological systems. frontiersin.orgdrugtargetreview.com By combining experimental data with computational models, researchers can gain a more holistic view of how this compound affects cellular networks.

Preclinical Proof-of-Concept Research for Novel Therapeutic Strategies Based on Muscarinic Receptor Modulation

The insights gained from studying this compound could inform the development of novel therapeutic strategies targeting muscarinic receptors. nih.gov Preclinical research is needed to establish proof-of-concept for these strategies in relevant animal models of disease. For example, given the involvement of muscarinic receptors in neuropsychiatric and movement disorders, the development of selective ligands based on the this compound scaffold could be explored for conditions like schizophrenia and Parkinson's disease. nih.govbiorxiv.orgpatsnap.com

Preclinical studies would involve testing the efficacy of novel this compound-derived compounds in animal models that mimic human diseases. helmholtz-munich.de These studies are essential to validate the therapeutic potential of modulating muscarinic receptors with this class of compounds before any consideration for clinical trials. The development of M4 receptor modulators, for instance, has shown promise in preclinical models of psychosis. patsnap.com

Q & A

Q. What are the standard protocols for synthesizing and characterizing lithocholylcholine in laboratory settings?

this compound synthesis typically involves conjugating lithocholic acid with phosphorylcholine via esterification, followed by purification using reversed-phase chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C peaks: δ 3.2–3.5 ppm for choline methyl groups; δ 0.6–1.2 ppm for lithocholate methyl protons) and mass spectrometry (ESI-MS: m/z ~530.4 [M+H]⁺). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% purity, with residual solvents quantified via GC-MS .

Q. How can researchers ensure reproducibility in this compound-mediated bile acid transport studies?

Reproducibility requires strict adherence to NIH preclinical guidelines:

  • Use primary hepatocytes or polarized cell lines (e.g., HepG2) with validated bile acid transporter expression (NTCP, ASBT).
  • Standardize this compound concentrations (e.g., 10–100 µM) and exposure times (≤24 hrs) to avoid cytotoxicity.
  • Include positive controls (e.g., taurocholic acid) and normalize data to protein content or cell count. Publish raw data and statistical parameters (e.g., SEM, n ≥ 3 biological replicates) in supplementary materials .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

LC-MS/MS is optimal for sensitivity (LOD ~0.1 ng/mL). Key parameters:

  • Extraction: Solid-phase extraction (C18 cartridges) with methanol:water (70:30).
  • Ionization: Positive electrospray, monitoring transitions m/z 530.4 → 184.1 (choline fragment).
  • Internal standards: Deuterated this compound-d4. Validate assays per FDA guidelines (precision ≤15% CV, accuracy 85–115%) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s role in cholestasis versus cytoprotection?

Contradictory findings often arise from model-specific factors:

  • Dose dependency : Low doses (≤20 µM) may activate FXR/PXR pathways (cytoprotective), while high doses (>50 µM) disrupt membrane integrity.
  • Cell type : Primary cholangiocytes show higher resilience than immortalized lines due to endogenous detoxification enzymes.
  • Experimental design : Use transcriptomics (RNA-seq) to differentiate adaptive vs. pathological responses and validate with knockout models (e.g., FXR⁻/⁻ mice). Always report batch-specific this compound purity, as oxidized derivatives can confound results .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response effects in heterogeneous cell populations?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to EC₅₀/IC₅₀ data.
  • Mixed-effects models : Account for intra-experiment variability (e.g., plate effects).
  • Cluster analysis : Identify subpopulations with divergent responses via flow cytometry (e.g., high vs. low ASBT expression).
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

Q. How can researchers address the challenge of this compound’s instability in aqueous buffers?

  • Buffer composition : Use 0.1% BSA to reduce adsorption; avoid Tris (amine groups may react).
  • Temperature : Prepare fresh solutions in ice-cold PBS (pH 7.4) and limit exposure to >25°C.
  • Stability assays : Monitor degradation via LC-MS hourly; discard solutions if >10% degradation occurs. For long-term storage, lyophilize with trehalose (cryoprotectant) at −80°C .

Methodological Challenges & Research Gaps

Q. What are the limitations of current in vitro models for studying this compound’s enterohepatic recirculation?

  • Lack of microbiota interaction : Most co-culture systems exclude gut bacteria, which deconjugate this compound. Incorporate fecal microbiota transplants or bacterial consortia (e.g., Clostridium scindens) to model microbial metabolism.
  • Absence of bile flow dynamics : Use microfluidic liver-on-chip platforms with pulsatile flow to mimic physiological shear stress .

Q. How can researchers validate this compound’s membrane interactions without overinterpreting molecular docking results?

  • Biophysical assays : Surface plasmon resonance (SPR) for binding kinetics (Kd, kon/koff).
  • Fluorescence anisotropy : Measure changes in membrane fluidity.
  • Cryo-EM : Resolve this compound’s orientation in lipid bilayers. Cross-validate docking predictions (AutoDock Vina) with mutagenesis data (e.g., ABCB11 transmembrane domain mutants) .

Ethical & Reporting Considerations

Q. What ethical guidelines apply to this compound studies involving animal models?

  • 3Rs principle : Replace animal use with in silico/in vitro models where possible.
  • Dose justification : Conduct pilot studies to determine the minimum effective dose, avoiding unnecessary toxicity.
  • Data sharing : Deposit raw imaging (e.g., histopathology slides) in public repositories (Figshare, Zenodo) to reduce redundant experiments .

Q. How should researchers disclose this compound’s commercial sources to ensure reproducibility?

  • Supplier details : Catalog number, batch/lot number, purity (e.g., Sigma-Aldrich, #12345, ≥98%, Lot: BCDF123).
  • Handling protocols : Storage conditions (−20°C in argon), reconstitution solvents (DMF, not DMSO).
  • Conflict of interest : Disclose any vendor partnerships or material transfers in the acknowledgments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.